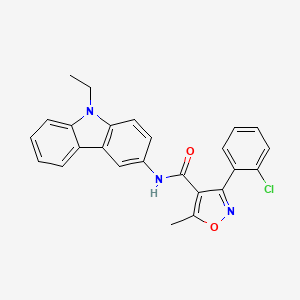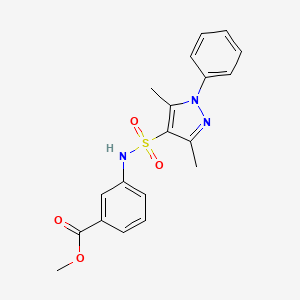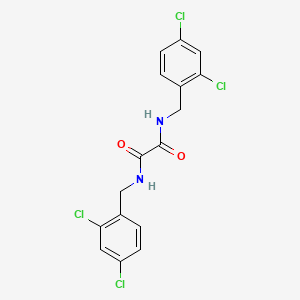
3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide
概要
説明
3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl-carbazole moiety, and an oxazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
科学的研究の応用
3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, which can provide insights into the behavior of similar organic molecules.
Biology: Researchers investigate the compound’s potential biological activities, such as its interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials, catalysts, and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chlorophenyl and carbazole groups, followed by their integration into the oxazole ring. Common reagents used in these reactions include chlorinating agents, carbazole derivatives, and oxazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. Advanced technologies, such as automated reactors and real-time monitoring systems, are often employed to enhance the precision and reproducibility of the production process.
化学反応の分析
Types of Reactions
3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with potentially different biological activities.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms. Substitution reactions can result in a wide range of new compounds with different functional groups.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
3-(2-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide: shares similarities with other compounds that contain chlorophenyl, carbazole, and oxazole groups. These similar compounds include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties. This unique structure allows it to exhibit distinct reactivity and biological activities compared to other similar compounds. Its ability to interact with specific molecular targets and modulate their activity makes it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-3-29-21-11-7-5-8-17(21)19-14-16(12-13-22(19)29)27-25(30)23-15(2)31-28-24(23)18-9-4-6-10-20(18)26/h4-14H,3H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZFFAYLNJYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B4610699.png)

![N-methyl-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4610736.png)
![2-{2-[4-(4-ACETYLPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4610741.png)
![N-[(2-FLUOROPHENYL)METHYL]-4-(PENTYLOXY)BENZAMIDE](/img/structure/B4610743.png)
![4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B4610747.png)
![methyl 4-oxo-4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]butanoate](/img/structure/B4610750.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(2-bromophenyl)urea](/img/structure/B4610754.png)
![3-(2-chloropyridin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4610773.png)

![3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B4610783.png)

![N-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4610787.png)

